[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13448357
Molecular Formula: C17H31N3O3
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H31N3O3 |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,13?/m0/s1 |
| Standard InChI Key | WXKCFDPILGZOSE-UEWDXFNNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate, reflects its intricate architecture. Key structural features include:
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A piperidine ring substituted at the 3-position with a methyl group bearing both cyclopropyl and tert-butyl carbamate moieties.
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An (S)-2-aminopropionyl (alanine-derived) side chain attached to the piperidine nitrogen.
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A tert-butyl carbamate group, serving as a protective moiety for the amine functionality.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate |
| SMILES | CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N |
| InChIKey | WXKCFDPILGZOSE-UEWDXFNNSA-N |
| CAS Number | Not publicly disclosed |
| PubChem CID | 66566315 |
The stereochemistry at the 2-amino position (S-configuration) is critical for potential biological interactions, as enantiomeric purity often dictates pharmacological activity. The tert-butyl group enhances solubility in organic solvents, while the cyclopropyl ring introduces steric constraints that may influence conformational stability.
Synthetic Methodology
Synthesis of this compound typically involves multi-step strategies to assemble its complex framework while preserving stereochemical integrity. A generalized approach includes:
Step 1: Piperidine Core Functionalization
The piperidine ring is functionalized at the 3-position via alkylation or reductive amination. For example, reacting 3-(aminomethyl)piperidine with a cyclopropyl-containing electrophile introduces the cyclopropane moiety.
Step 3: tert-Butyl Carbamate Protection
The primary amine is protected as a tert-butyl carbamate using di-tert-butyl dicarbonate () under basic conditions, a standard method to prevent undesired side reactions during subsequent steps.
Step 4: Deprotection and Purification
Final deprotection (e.g., acidolysis for Boc removal) yields the free amine, followed by chromatographic purification to achieve >95% purity.
Physicochemical and Spectroscopic Characteristics
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl group; limited aqueous solubility (1 mg/mL at 25°C).
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Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments, particularly at the carbamate and amide linkages.
Spectroscopic Data
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NMR: NMR (400 MHz, CDCl) displays characteristic signals for the tert-butyl group (δ 1.42 ppm, singlet), cyclopropyl protons (δ 0.5–1.0 ppm, multiplet), and piperidine ring protons (δ 2.5–3.5 ppm).
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Mass Spectrometry: ESI-MS exhibits a prominent [M+H] peak at m/z 326.4, consistent with the molecular formula.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
| Compound | Key Features | Known Activities |
|---|---|---|
| Piperidine-3-carboxamide | Unsubstituted piperidine core | Weak dopamine receptor modulation |
| Cyclopropylamine derivatives | Cyclopropane without piperidine | Antimicrobial, antifungal |
| Boc-protected amines | tert-Butyl carbamate group | Synthetic intermediates |
This compound’s hybrid structure merges features of these classes, potentially offering synergistic effects or novel mechanisms.
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability, particularly in stereoselective acylation.
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Biological Profiling: In vitro assays (e.g., kinase inhibition, receptor binding) are required to validate hypothesized activities.
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Structural Modifications: Exploring substituents on the piperidine or cyclopropyl groups could enhance potency or selectivity.
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